molecular formula C10H12N2O4 B1411621 4-Nitro-3-(propan-2-yloxy)benzamide CAS No. 1369893-77-5

4-Nitro-3-(propan-2-yloxy)benzamide

Cat. No.: B1411621
CAS No.: 1369893-77-5
M. Wt: 224.21 g/mol
InChI Key: SOOBCYQNSQJGHE-UHFFFAOYSA-N
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Description

4-Nitro-3-(propan-2-yloxy)benzamide is a benzamide derivative featuring a nitro group (-NO₂) at the para (C4) position and an isopropoxy group (-OCH(CH₃)₂) at the meta (C3) position of the benzoyl ring.

Key structural features include:

  • Nitro group: Electron-withdrawing, influencing electronic properties and reactivity.
  • Isopropoxy group: A bulky ether substituent, enhancing lipophilicity compared to polar nitro or hydroxyl groups.

Properties

IUPAC Name

4-nitro-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)16-9-5-7(10(11)13)3-4-8(9)12(14)15/h3-6H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOBCYQNSQJGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 4-nitro-3-(propan-2-yloxy)benzamide with structurally related benzamide derivatives:

Compound Name Substituents on Benzoyl Ring Amide Nitrogen Substituent Molecular Weight (g/mol) Key Functional Groups
4-Nitro-3-(propan-2-yloxy)benzamide C4-NO₂, C3-OCH(CH₃)₂ -NH₂ ~240.2 (calculated) Nitro, ether
4-Nitro-N-(3-nitrophenyl)benzamide C4-NO₂ 3-nitrophenyl 317.25 (reported) Nitro (two positions)
4-(Benzyloxy)-N-(3-chloro-2-phenyl)carbamate derivatives Variable (e.g., Cl, S, OCH₃) Heterocyclic groups 350–450 (reported) Chloro, methoxy, thioether

Key Observations :

  • In contrast, compounds with electron-donating groups (e.g., methoxy or benzyloxy in ) may exhibit reduced amide stability .
  • Lipophilicity : The isopropoxy group increases lipophilicity compared to the doubly nitrated 4-nitro-N-(3-nitrophenyl)benzamide , which is highly polar due to dual nitro substituents.

Spectroscopic Properties

While direct data for 4-nitro-3-(propan-2-yloxy)benzamide is unavailable, inferences can be drawn from analogous compounds:

  • Infrared (IR) Spectroscopy :

    • Nitro group : Strong asymmetric and symmetric stretching vibrations at 1520–1350 cm⁻¹ .
    • Isopropoxy group : C-O-C stretching near 1100 cm⁻¹ and C-H bending of methyl groups at ~1375 cm⁻¹.
  • NMR Spectroscopy :

    • 1H NMR : The isopropoxy group would show a methine proton (CH) as a septet (~δ 4.5–5.0) and methyl groups as a doublet (δ 1.2–1.4). Aromatic protons near the nitro group would deshield to δ 8.0–8.5 .
    • 13C NMR : Nitro-substituted carbons resonate at δ 145–155, while isopropoxy carbons appear at δ 70–75 (CH) and δ 20–25 (CH₃) .
  • Mass Spectrometry (MS) :

    • Molecular ion peaks (M⁺) would align with calculated molecular weights (~240 m/z). Fragmentation patterns might include loss of the isopropoxy group (-60 amu) or nitro group (-46 amu) .

Physicochemical and Functional Differences

Property 4-Nitro-3-(propan-2-yloxy)benzamide 4-Nitro-N-(3-nitrophenyl)benzamide 4-(Benzyloxy)carbamates
Solubility Moderate (ether enhances lipophilicity) Low (dual nitro groups increase polarity) Variable (depends on substituent)
Melting Point Likely 150–200°C (estimated) 273–275°C (reported) 180–250°C (reported)
Stability Stable under dry conditions May degrade under basic hydrolysis Sensitive to thiols

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